N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea

Catalog No.
S3318430
CAS No.
852913-16-7
M.F
C29H28F6N4OS
M. Wt
594.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-...

CAS Number

852913-16-7

Product Name

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea

Molecular Formula

C29H28F6N4OS

Molecular Weight

594.6 g/mol

InChI

InChI=1S/C29H28F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,41)/t16-,17-,25-,26-/m0/s1

InChI Key

IQMKPBFOEWWDIQ-FRSFCCSCSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea is a specialized compound characterized by its unique bifunctional structure. It features a thiourea moiety linked to a cinchona-derived chiral center, making it an important organocatalyst in asymmetric synthesis. The compound has the molecular formula C29H28F6N4OS and a molecular weight of 594.624 g/mol. Its structure includes a phenyl group with two trifluoromethyl substitutions, which enhances its reactivity and solubility in various organic solvents .

  • The presence of fluorine atoms in the trifluoromethyl groups suggests a potential for low volatility and lipophilicity, which could lead to bioaccumulation.
  • The thiourea group might exhibit weak acidity and could react with bases.

This compound is primarily utilized in organocatalytic reactions, particularly in the synthesis of enantiomerically enriched compounds. It can facilitate various transformations, including:

  • Aldol Reactions: Acting as a catalyst to promote the formation of β-hydroxy carbonyl compounds.
  • Michael Additions: Enabling nucleophilic addition to α,β-unsaturated carbonyl compounds.
  • Ugi Reactions: Participating in multicomponent reactions to synthesize diverse amine derivatives.

The presence of both the thiourea and cinchona components allows for dual activation mechanisms, enhancing reaction rates and selectivity .

The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea typically involves several key steps:

  • Preparation of the Thiourea: The initial step involves reacting an appropriate isothiocyanate with an amine derivative derived from cinchona.
  • Formation of the Bifunctional Catalyst: The introduction of the 3,5-bis(trifluoromethyl)phenyl group can be achieved through nucleophilic aromatic substitution or coupling reactions.
  • Purification: The final product is purified using column chromatography or recrystallization techniques to achieve high purity suitable for catalytic applications .

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea finds applications primarily in:

  • Asymmetric Synthesis: Used as a chiral catalyst in the production of enantiopure compounds.
  • Pharmaceutical Development: Potentially useful in synthesizing active pharmaceutical ingredients due to its chiral nature.
  • Material Science: Explored for use in developing advanced materials owing to its unique chemical properties .

Interaction studies involving this compound focus on its catalytic efficiency and selectivity in various reactions. Research indicates that the trifluoromethyl groups enhance electronic properties, influencing how the catalyst interacts with substrates during chemical transformations. Additionally, studies on solvent effects reveal that different solvents can significantly impact reaction outcomes when using this organocatalyst .

Several compounds share structural similarities with N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea. Here’s a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-(9R)-6'-methoxycinchonanyl thioureaSimilar thiourea baseDifferent chirality at the cinchona center
N-(2-Methylphenyl)-N'-(9R)-6'-methoxycinchonanyl thioureaSimilar thiourea baseLacks trifluoromethyl groups; less reactive
N-(Phenyl)-N'-(8A)-cinchonanyl thioureaBasic thiourea structureAbsence of fluorinated groups; lower solubility

The presence of trifluoromethyl groups in N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea distinctly enhances its reactivity and solubility compared to similar compounds .

This compound's unique structural features and catalytic capabilities make it a significant subject for further research in organic synthesis and medicinal chemistry.

XLogP3

6.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Dates

Modify: 2023-08-19
Peschiulli et al. Synergistic organocatalysis in the kinetic resolution of secondary thiols with concomitant desymmetrization of an anhydride. Nature Chemistry, doi: 10.1038/nchem.584, published online 14 March 2010 http://www.nature.com/nchem

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